

Synthesis of Fmoc-N-(2-Aminoethyl)glycine: Application Notes and Protocols

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Compound of Interest

Compound Name: **N-(2-Aminoethyl)glycine**

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Introduction

Fmoc-N-(2-Aminoethyl)glycine, also known as Fmoc-Aeg-OH, is a key building block in the synthesis of peptide nucleic acids (PNAs) and other modified peptides. Its unique structure, featuring a secondary amine in the backbone, imparts valuable properties to the resulting oligomers, including resistance to enzymatic degradation and altered hybridization characteristics. These application notes provide detailed protocols for the synthesis of **Fmoc-N-(2-Aminoethyl)glycine**, catering to the needs of researchers in peptide chemistry, drug discovery, and molecular diagnostics.

Synthesis Strategies

Two primary synthetic routes for **Fmoc-N-(2-Aminoethyl)glycine** are presented, offering flexibility based on the availability of starting materials and desired scale.

Route 1: Direct Fmoc Protection of **N-(2-Aminoethyl)glycine**

This is the most straightforward approach, involving the selective N-protection of the primary amine of commercially available **N-(2-Aminoethyl)glycine** with an Fmoc-reagent.

Route 2: Multi-step Synthesis from Ethylenediamine

This route provides a more scalable and potentially cost-effective synthesis of the **N-(2-Aminoethyl)glycine** backbone followed by Fmoc protection.[1]

Data Presentation

The following tables summarize the key quantitative data associated with the described synthetic protocols.

Table 1: Reagents and Stoichiometry for Route 1

Reagent	Molecular Weight (g/mol)	Molar Equivalents
N-(2-Aminoethyl)glycine	118.13	1.0
Fmoc-OSu	337.32	1.05
Sodium Bicarbonate (NaHCO ₃)	84.01	2.5
Dioxane	-	-
Water	-	-

Table 2: Key Parameters for Synthesis Protocols

Parameter	Route 1	Route 2 (Step 3)
Reaction Time	12-24 hours	1 hour
Temperature	Room Temperature	Room Temperature
Solvent	Dioxane/Water	Dichloromethane
Purification	Acidification & Extraction	Aqueous Wash
Reported Yield	Variable	~47% (for methyl ester)[2]
Reported Purity	High after purification	~97% (for methyl ester)[2]

Experimental Protocols

Route 1: Direct Fmoc Protection of N-(2-Aminoethyl)glycine

This protocol is adapted from general procedures for the N-Fmoc protection of amino acids.

Materials:

- **N-(2-Aminoethyl)glycine**
- 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
- Sodium Bicarbonate (NaHCO₃)
- Dioxane
- Water
- 1 M Hydrochloric Acid (HCl)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Dissolve **N-(2-Aminoethyl)glycine** (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.5 eq).
- In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.
- Slowly add the Fmoc-OSu solution to the **N-(2-Aminoethyl)glycine** solution with vigorous stirring at room temperature.
- Allow the reaction to stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
- Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography.

Route 2: Multi-step Synthesis via **N-(2-Aminoethyl)glycine Methyl Ester**

This protocol is based on a patented synthetic method for the methyl ester derivative.[\[2\]](#) The final step would be the hydrolysis of the ester to obtain the desired carboxylic acid.

Step 1: Synthesis of **N-(2-Aminoethyl)glycine** (AEG)

- React ethylenediamine with a halogenated acetic acid (e.g., chloroacetic acid).
- Recrystallize the crude product from DMSO to obtain **N-(2-aminoethyl)glycine**.

Step 2: Synthesis of **N-(2-Aminoethyl)glycine Methyl Ester**

- Suspend **N-(2-aminoethyl)glycine** (75g, 0.64 mol) in methanol (1.5L).[\[2\]](#)
- Cool the suspension to 0°C and slowly add thionyl chloride (230 mL, 3.2 mol).[\[2\]](#)
- Reflux the mixture for 4 hours.[\[2\]](#)
- Remove the solvent under reduced pressure to obtain the crude **N-(2-aminoethyl)glycine methyl ester**.

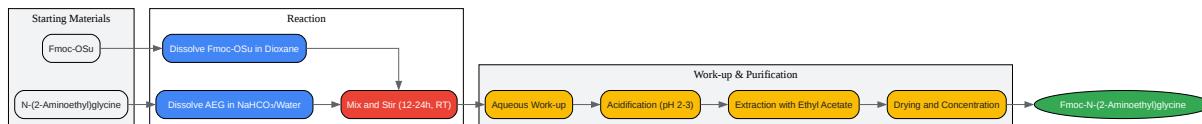
Step 3: Synthesis of **N-(2-Fmoc-aminoethyl)glycine Methyl Ester**

- Suspend the crude **N-(2-aminoethyl)glycine** methyl ester (from the previous step) in dichloromethane (2.5L).[2]
- Add Fmoc-OSu (110g, 0.33 mol) to the suspension.[2]
- Add diisopropylethylamine (DIPEA) (97 mL, 0.54 mol) dropwise.[2]
- Stir the reaction at room temperature for 1 hour.[2]
- Monitor the reaction by TLC.
- Upon completion, add 1 M aqueous hydrochloric acid (1L) to precipitate the product.[2]
- Filter the white solid and wash with dichloromethane.
- Dry the solid to obtain N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride.

Step 4: Hydrolysis of the Methyl Ester

- Dissolve the N-(2-Fmoc-aminoethyl)glycine methyl ester in a suitable solvent mixture (e.g., THF/water).
- Add a base such as lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
- Acidify the reaction mixture and extract the product with an organic solvent.
- Dry and concentrate the organic phase to yield Fmoc-**N-(2-Aminoethyl)glycine**.

Mandatory Visualizations

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Caption: Workflow for the direct Fmoc protection of **N-(2-Aminoethyl)glycine**.

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Caption: Multi-step synthesis of Fmoc-N-(2-Aminoethyl)glycine from ethylenediamine.

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